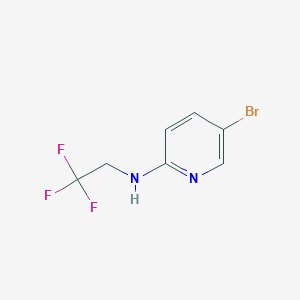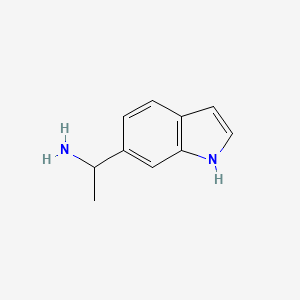![molecular formula C10H9F3N2O3 B12066353 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid under optimized conditions, such as a reaction temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57 . The resulting nitro compound is then subjected to further reactions to introduce the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved yields. The use of advanced reactors and optimized parameters ensures the efficient production of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and various other functionalized derivatives that retain the core structure of this compound.
Applications De Recherche Scientifique
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The azetidine ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is unique due to the combination of its nitro, trifluoromethyl, and azetidine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high reactivity, stability, and specificity.
Propriétés
Formule moléculaire |
C10H9F3N2O3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-7(15(16)17)3-8(2-6)18-9-4-14-5-9/h1-3,9,14H,4-5H2 |
Clé InChI |
CFWHGRGJLIGKLC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)
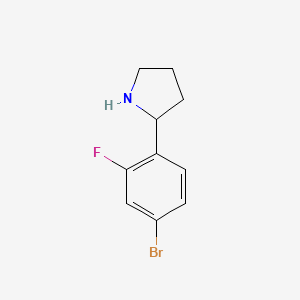

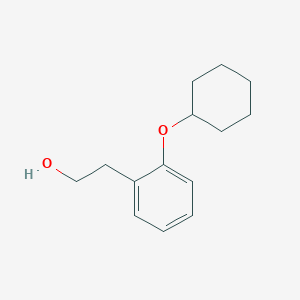
![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)

![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)

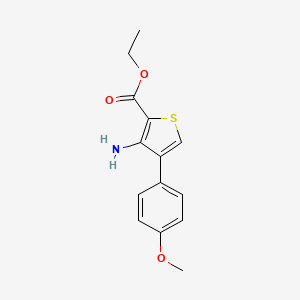
![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
